N-Nitroso-furosemide is classified as a nitrosamine, a group of compounds formed by the reaction of nitrites with secondary amines. This specific compound is often studied in the context of pharmaceutical impurities and potential mutagenicity, particularly in drugs containing furosemide as an active ingredient. The compound has been identified with the CAS number 2708280-93-5 .
The synthesis of N-nitroso-furosemide typically involves the nitrosation of furosemide using nitrous acid or nitrite under acidic conditions. The general reaction can be summarized as follows:
The nitrosation process involves the formation of a nitrosamine through the interaction of the nitrogen atom from the amine group in furosemide with nitrous acid, leading to the substitution of a nitroso group .
N-Nitroso-furosemide features a complex structure that includes several functional groups:
C(C(=O)O)(N(N=O)c2cc(Cl)c(cc2C(=O)O)S(=O)(=O)N)
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)/i1D,2D,3D,6D2
This structure indicates that N-nitroso-furosemide has significant steric hindrance due to its bulky groups, which may influence its reactivity and biological activity .
N-Nitroso-furosemide can participate in various chemical reactions typical of nitrosamines:
The mechanism by which N-nitroso-furosemide exerts its effects is primarily linked to its potential mutagenicity. Upon metabolic activation or under certain environmental conditions (e.g., acidic pH), N-nitroso-furosemide may form reactive intermediates that can interact with DNA or proteins:
Studies have shown that exposure to nitrosamines can lead to significant biological effects in vivo and in vitro settings .
N-Nitroso-furosemide exhibits several notable physical and chemical properties:
Relevant data include:
These properties are critical for understanding its behavior in pharmaceutical formulations and environmental settings .
N-Nitroso-furosemide is primarily studied for its implications in pharmaceutical safety and toxicology:
The regulatory landscape for Nitrosamine Drug Substance-Related Impurities (NDSRIs) like N-nitroso-furosemide has evolved rapidly since 2018, when N-nitrosodimethylamine (NDMA) was first detected in "sartan" blood pressure medications. Both the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) now enforce stringent frameworks mandating manufacturers to evaluate and control these potent carcinogens. The FDA's September 2024 revised guidance "Control of Nitrosamine Impurities in Human Drugs" categorizes nitrosamines into two classes: small-molecule nitrosamines (structurally unrelated to APIs) and NDSRIs (nitrosated derivatives of active pharmaceutical ingredients) [1] [6]. This distinction is critical for N-nitroso-furosemide, which falls under NDSRIs due to its structural similarity to the diuretic furosemide.
The EMA’s approach, formalized under Article 5(3) of Regulation (EC) No 726/2004, requires Marketing Authorization Holders (MAHs) to conduct root-cause analyses and implement risk mitigation strategies across the product lifecycle [4]. Unlike the FDA’s compound-specific Acceptable Intake (AI) limits, EMA mandates a default AI limit of 18 ng/day for any nitrosamine lacking compound-specific data. Both agencies, however, align on core requirements:
For N-nitroso-furosemide, establishing Acceptable Intake (AI) limits involves carcinogenic potency categorization based on structural alerts and in silico predictions. The FDA’s "Carcinogenic Potency Categorization Approach" (CPCA) classifies nitrosamines into five categories:
Potency Category | Theoretical Cancer Risk | Recommended AI Limit | |
---|---|---|---|
1 | Highest potency | ≤26.5 ng/day | |
2 | High potency | ≤100 ng/day | |
3 | Medium potency | ≤400 ng/day | |
4–5 | Low potency | ≤1,500 ng/day | [6] |
N-nitroso-furosemide has not yet been assigned a specific category in FDA public tables (as of May 2025 updates) [6]. Its AI would likely derive from read-across analysis using surrogate data or CPCA prediction. Regulatory guidelines permit two assessment pathways:
The FDA’s web portal lists AIs for >60 hypothetical NDSRIs (e.g., N-nitroso-norquetiapine at 400 ng/day [Category 3], N-nitroso-meglumine at 100 ng/day [Category 2]) [6]. For unlisted compounds like N-nitroso-furosemide, manufacturers must justify proposed limits via structure-activity relationship (SAR) modeling or mutagenicity screening (e.g., Ames tests).
Harmonizing analytical controls for N-nitroso-furosemide across pharmacopeias presents three key challenges:
The FDA’s recommended LC-MS/MS methods detect nitrosamines at parts-per-billion (ppb) levels [1]. However, the European Pharmacopoeia (EP) requires confirmatory testing via isotope dilution techniques for NDSRIs, while USP monographs lack furosemide-specific nitrosamine tests. This forces manufacturers to develop product-specific validations [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7